
3-(Benzyloxy)-4,4-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-4,4-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a benzyloxy group attached to the third carbon of a 4,4-dimethyloxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one typically involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate. The intermediate product undergoes deprotection and hydrolysis under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. This acid is then converted into its silver salt, which reacts with elemental bromine through the Hunsdiecker reaction to form a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with benzyl alcohol to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-4,4-dimethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxolane ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzyloxy)-4,4-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but has a different core structure.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Contains a benzyloxy group and a triazole ring, used in antifungal applications.
Uniqueness
3-(Benzyloxy)-4,4-dimethyloxolan-2-one is unique due to its oxolane ring structure, which imparts distinct chemical properties and reactivity compared to other benzyloxy-containing compounds. Its specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Numéro CAS |
117895-47-3 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
4,4-dimethyl-3-phenylmethoxyoxolan-2-one |
InChI |
InChI=1S/C13H16O3/c1-13(2)9-16-12(14)11(13)15-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Clé InChI |
VHSFUNYRPRTDAA-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C1OCC2=CC=CC=C2)C |
SMILES canonique |
CC1(COC(=O)C1OCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


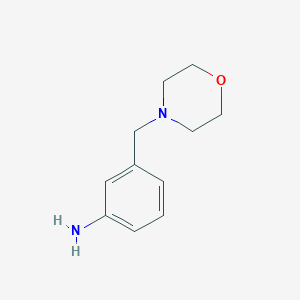
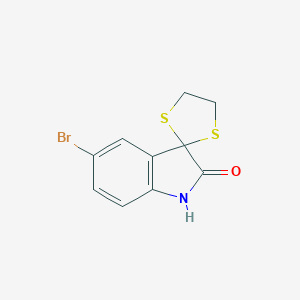
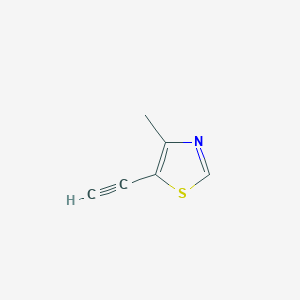


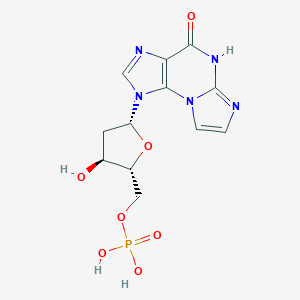

![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
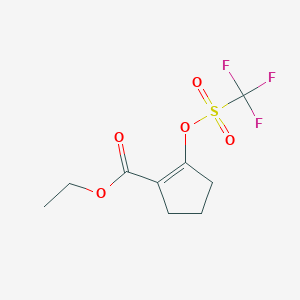
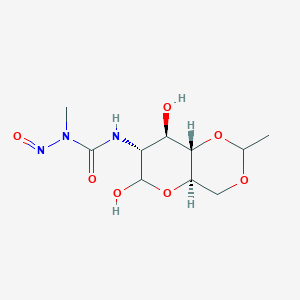
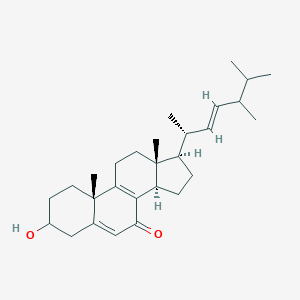

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-](/img/structure/B38061.png)

